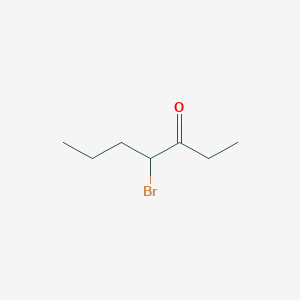
1-(2-Chloro-2-phenylethyl)-2-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-2-phenylethyl)-2-methylbenzene is an organic compound characterized by the presence of a chloro-substituted phenylethyl group attached to a methylbenzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-2-phenylethyl)-2-methylbenzene typically involves the alkylation of 2-methylbenzene with 2-chloro-2-phenylethyl chloride. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions to facilitate the Friedel-Crafts alkylation process.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and catalyst concentration to achieve efficient production.
化学反応の分析
Types of Reactions: 1-(2-Chloro-2-phenylethyl)-2-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to yield carboxylic acids.
Reduction Reactions: Reduction of the chloro group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding hydrocarbons.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed:
Substitution: 1-(2-Hydroxy-2-phenylethyl)-2-methylbenzene.
Oxidation: 1-(2-Carboxy-2-phenylethyl)-2-methylbenzene.
Reduction: 1-(2-Phenylethyl)-2-methylbenzene.
科学的研究の応用
1-(2-Chloro-2-phenylethyl)-2-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(2-Chloro-2-phenylethyl)-2-methylbenzene involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the phenylethyl moiety can engage in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
1-(2-Chloro-2-phenylethyl)-benzene: Lacks the methyl group on the benzene ring.
1-(2-Bromo-2-phenylethyl)-2-methylbenzene: Contains a bromo group instead of a chloro group.
1-(2-Phenylethyl)-2-methylbenzene: Lacks the halogen substituent.
Uniqueness: 1-(2-Chloro-2-phenylethyl)-2-methylbenzene is unique due to the presence of both a chloro group and a methyl group on the benzene ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts
特性
CAS番号 |
54300-76-4 |
|---|---|
分子式 |
C15H15Cl |
分子量 |
230.73 g/mol |
IUPAC名 |
1-(2-chloro-2-phenylethyl)-2-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-5-6-10-14(12)11-15(16)13-8-3-2-4-9-13/h2-10,15H,11H2,1H3 |
InChIキー |
DVNMIUFLCPXQPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CC(C2=CC=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1,1'-[oxybis(methylene)]bis[2-chloro-](/img/structure/B14632525.png)
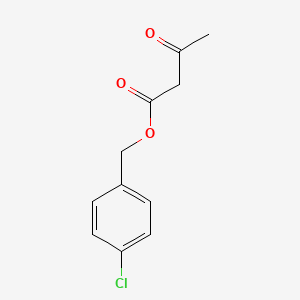
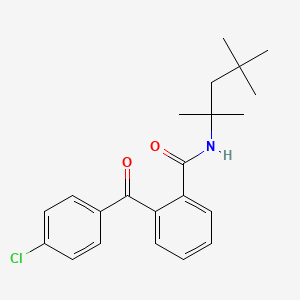


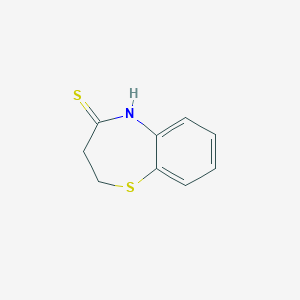
![Acetic acid, 2,2'-[(1-tetradecyl-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B14632569.png)
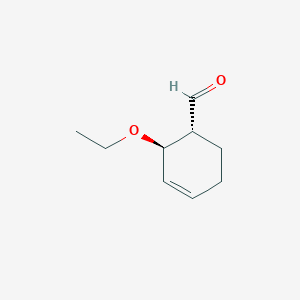
![1-methyl-4-[(E)-3-phenylprop-2-enoxy]benzene](/img/structure/B14632573.png)
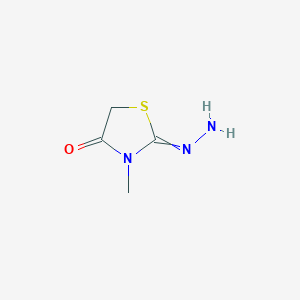
![3-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}prop-2-enoic acid](/img/structure/B14632585.png)
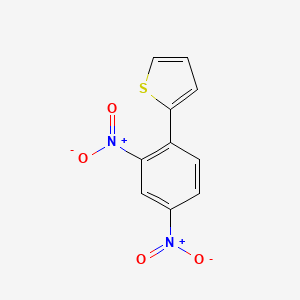
mercury](/img/structure/B14632593.png)
